molecular formula C13H21NO2 B5190524 1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine

Cat. No.: B5190524
M. Wt: 223.31 g/mol
InChI Key: YTDQYAFWVQNSKP-UHFFFAOYSA-N
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Description

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a methoxy group attached to the nitrogen atom and a methoxy-methylphenyl group attached to the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and 1-methoxypropan-2-amine.

    Condensation Reaction: The 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with 1-methoxypropan-2-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy groups to hydroxyl groups using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-N-[(4-methoxyphenyl)methyl]propan-2-amine: Lacks the methyl group on the phenyl ring.

    1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine: Lacks the methoxy group on the phenyl ring.

    1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may result in distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-7-12(5-6-13(10)16-4)8-14-11(2)9-15-3/h5-7,11,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDQYAFWVQNSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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